molecular formula C22H27N3O4S B5011899 methyl 2-[({2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thien-3-yl}carbonyl)amino]benzoate

methyl 2-[({2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thien-3-yl}carbonyl)amino]benzoate

Cat. No. B5011899
M. Wt: 429.5 g/mol
InChI Key: NHDMOPJRQRZZLL-UHFFFAOYSA-N
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Description

“Methyl 2-[({2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thien-3-yl}carbonyl)amino]benzoate” is a compound with the formula C15H22N2O3 . It belongs to the class of Therapeutics/Prescription Drugs .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The InChI string for this compound is InChI=1S/C15H22N2O3/c1-5-17(6-2)10-13(18)16-14-11(3)8-7-9-12(14)15(19)20-4/h7-9H,5-6,10H2,1-4H3,(H,16,18) . This indicates the presence of diethylglycylamino and benzoate groups in the molecule.

Mechanism of Action

The mechanism of action of this compound is not specified in the current data. As it belongs to the class of Therapeutics/Prescription Drugs , it might interact with biological systems, but the exact mechanism is not known.

properties

IUPAC Name

methyl 2-[[2-[[2-(diethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-4-25(5-2)13-18(26)24-21-19(15-10-8-12-17(15)30-21)20(27)23-16-11-7-6-9-14(16)22(28)29-3/h6-7,9,11H,4-5,8,10,12-13H2,1-3H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDMOPJRQRZZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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